Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
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Overview
Description
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is an organic compound with the molecular formula C10H9F2NO3 It is characterized by the presence of a difluorophenyl group attached to a carbamoyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate typically involves the reaction of 2,5-difluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 2,5-difluoroaniline attacks the carbonyl carbon of methyl chloroacetate, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction is typically carried out under reflux conditions to ensure complete conversion of reactants to the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines, alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity towards certain molecular targets, while the carbamoyl acetate moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
- Methyl 2-[(3,5-difluorophenyl)carbamoyl]acetate
- Methyl 2-[(2,5-dichlorophenyl)carbamoyl]acetate
Comparison: Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct physicochemical properties and biological activities, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 3-(2,5-difluoroanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOXMWWLLRXKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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